molecular formula C10H10N2 B1340897 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile CAS No. 215794-24-4

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Cat. No.: B1340897
CAS No.: 215794-24-4
M. Wt: 158.2 g/mol
InChI Key: BTLCQUCMNTUJNV-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (C₁₀H₁₀N₂) is defined by a bicyclic framework comprising a partially saturated isoquinoline core substituted with a cyano group at position 5. X-ray crystallographic studies reveal a planar aromatic ring (C1–C6) fused to a non-planar tetrahydroisoquinoline system (C7–C9/N1) . The six-membered tetrahydroisoquinoline ring adopts a half-chair conformation, with deviations of 0.459 Å (C8) and 0.332 Å (N1) from the plane formed by C1/C6/C7/C9 .

Key bond lengths include:

  • C1–C9: 1.497 Å (single bond)
  • C7–N1: 1.467 Å (partial double-bond character due to resonance)
  • C5–C≡N: 1.437 Å (triple bond)

The dihedral angle between the aromatic ring (C1–C6) and the tetrahydroisoquinoline system (C7–C9/N1) measures 67.26°, while intramolecular C–H···N hydrogen bonds (2.32 Å) stabilize the conformation .

Table 1: Selected crystallographic parameters

Parameter Value Source
Dihedral angle (C1–C6/C7–C9) 67.26°
C≡N bond length 1.143 Å
N1–C7 bond length 1.467 Å

Electronic Structure and Resonance Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level demonstrate significant electron delocalization across the aromatic system. The cyano group induces an electron-withdrawing effect, polarizing the π-electron density toward C5 and creating a localized dipole moment of 4.12 Debye .

Key electronic features include:

  • HOMO (-6.32 eV) localized on the aromatic ring and C≡N group
  • LUMO (-1.87 eV) distributed across the tetrahydroisoquinoline nitrogen and adjacent carbons
  • Resonance stabilization energy of 22.6 kcal/mol, comparable to benzene but reduced by 18% due to saturation in the tetrahydro ring

Infrared spectroscopy confirms the cyano group’s presence through a characteristic C≡N stretching vibration at 2,219–2,226 cm⁻¹, while ¹H NMR shows a deshielded singlet for H1 (δ 5.48–5.74 ppm) due to anisotropic effects from the cyano group .

Table 2: Spectroscopic signatures

Technique Key Signal Assignment
IR 2,219–2,226 cm⁻¹ C≡N stretch
¹H NMR (CDCl₃) δ 5.48–5.74 (s, 1H) H1 (C1 position)
¹³C NMR (CDCl₃) δ 117.5 ppm C≡N carbon

Comparative Analysis with Isoquinoline Derivatives

Structural and electronic contrasts with related compounds highlight the cyano group’s unique effects:

Aromaticity :

  • Full isoquinoline: Resonance energy = 28.4 kcal/mol
  • Tetrahydroisoquinoline-5-carbonitrile: Resonance energy = 22.6 kcal/mol (-20% reduction)
  • Saturation of the N-containing ring decreases conjugation but enhances solubility (logP = 1.20 vs. 2.85 for isoquinoline)

Reactivity :

  • Electrophilic substitution occurs preferentially at C8 due to cyano-directed para activation (contrasts with C3/C4 reactivity in unsubstituted isoquinoline)
  • Hydrolysis resistance: Stable at pH >5 vs. rapid ring-opening in 6-alkoxy-dihydrosanguinarines under acidic conditions

Table 3: Substituent effects on UV-Vis absorption

Compound λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹)
Isoquinoline 266 3,200
Tetrahydroisoquinoline 237 4,090
5-Cyano derivative 246 4,120

Data derived from methanol solutions show a bathochromic shift (+9 nm) compared to the parent tetrahydroisoquinoline, attributed to the cyano group’s electron-withdrawing conjugation .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCQUCMNTUJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585678
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215794-24-4
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile
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Preparation Methods

Preparation via Cyanamide Reaction in Aqueous Alcoholic Medium

One of the classical and efficient methods for preparing tetrahydroisoquinoline derivatives involves the reaction of tetrahydroisoquinoline salts with cyanamide in an aqueous alcoholic medium under controlled pH conditions.

  • Process Description : The tetrahydroisoquinoline sulfate salt is reacted with an aqueous cyanamide solution (typically 50%) in a mixture of lower alkanols (methanol, ethanol, isopropanol) and water. The pH is carefully adjusted to around 8.0–8.1 using ammonium hydroxide before cyanamide addition. The reaction mixture is then heated to reflux (approximately 72–73 °C) for several hours (e.g., 10 hours) to facilitate the formation of the 1,2,3,4-tetrahydroisoquinoline-2-carboxamidine intermediate, which can be further processed to the nitrile derivative.

  • Key Parameters :

    • Temperature: 35–40 °C during pH adjustment; reflux at 72–73 °C during reaction.
    • pH: Maintained between 7.2 and 9 during reaction.
    • Solvent: Lower alkanols fully miscible with water, methanol preferred.
    • Yield: High yields reported, e.g., 93.5% for carboxamidine intermediate.
  • Advantages : This method uses inexpensive and commercially available cyanamide, and the aqueous alcoholic medium facilitates good solubility and reaction control.

  • Example Data :

Parameter Value
Cyanamide concentration 50% aqueous solution
Reaction time 10 hours reflux
pH 8.0–8.1 during addition; 6.5 after reaction
Temperature 35–40 °C (pH adjustment), 72–73 °C (reflux)
Yield Up to 93.5% (carboxamidine)

This method is detailed in a patent describing the preparation of tetrahydroisoquinoline-2-carboxamidines, which are closely related intermediates to the 5-carbonitrile derivatives.

Anodic Cyanation of Tertiary Amines to Form α-Aminonitriles

A more recent and innovative approach involves the electrochemical anodic cyanation of tertiary amines to generate α-aminonitriles, which serve as key intermediates for further functionalization to tetrahydroisoquinoline carbonitriles.

  • Process Description : The corresponding tertiary amine undergoes anodic cyanation in an electrochemical cell, introducing the nitrile group at the α-position relative to the nitrogen. The α-aminonitrile intermediate can then be alkylated or further transformed to yield the desired tetrahydroisoquinoline-5-carbonitrile.

  • Key Features :

    • Electrochemical method avoids harsh reagents.
    • High diastereoselectivity in subsequent reductive decyanation steps (up to 95% de).
    • Enables synthesis of complex alkaloid analogs with nitrile functionality.
  • Research Findings : This method has been successfully applied to synthesize various tetrahydroisoquinoline alkaloids, demonstrating versatility and efficiency in introducing the nitrile group.

One-Pot Multicomponent Synthesis Under Solvent-Free Conditions

Another efficient synthetic route involves a one-pot reaction combining N-methyl piperidin-4-one, malononitrile, and aryl aldehydes to form substituted tetrahydroisoquinoline carbonitriles, including 5-carbonitrile derivatives.

  • Process Description : The reaction proceeds via a multicomponent condensation under solvent-free conditions, often catalyzed by mild bases or under microwave irradiation, leading to high yields of the target nitrile-substituted tetrahydroisoquinolines.

  • Advantages :

    • Environmentally friendly due to solvent-free conditions.
    • High yields (85–97%) and short reaction times.
    • Simple work-up procedures.
  • Example Data :

Substrate Components Reaction Conditions Yield Range (%)
N-methyl piperidin-4-one, malononitrile, aryl aldehydes Solvent-free, mild base catalyst 85–97

This method is particularly useful for synthesizing 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles, which are structurally related to the 5-carbonitrile derivatives.

Alkylation of 1,2,3,4-Tetrahydroisoquinoline with Haloacetamide Derivatives

A classical synthetic approach involves direct alkylation of the tetrahydroisoquinoline nitrogen with 2-bromoacetamide derivatives, followed by functional group transformations to introduce the nitrile group at the 5-position.

  • Process Description : The tetrahydroisoquinoline is reacted with a haloacetamide under basic conditions to form an N-substituted intermediate. Subsequent steps include tosylation, coupling, and reduction or dehydration to yield the nitrile derivative.

  • Key Steps :

    • Alkylation with 2-bromoacetamide.
    • Tosylation with p-toluenesulfonyl chloride.
    • Coupling with tetrahydroisoquinoline derivatives.
    • Optional stereoselective synthesis starting from enantiomerically pure precursors.
  • Research Notes : This method allows for stereoselective synthesis and is adaptable to various substituents on the isoquinoline ring, enabling the preparation of diverse nitrile derivatives.

Lithiation and Carboxylation Followed by Conversion to Nitrile

A synthetic route involving lithiation of substituted tetrahydroisoquinolines followed by carboxylation with carbon dioxide and subsequent conversion of the carboxylic acid to the nitrile group is also reported.

  • Process Description :

    • Protection of the amine group (e.g., benzylation).
    • Lithiation at the desired position using butyl lithium in the presence of TMEDA.
    • Carboxylation with CO2 to form the carboxylic acid intermediate.
    • Debenzylation and conversion of the acid to the nitrile via dehydration or other suitable methods.
  • Advantages :

    • High purity products.
    • Suitable for industrial scale due to stable intermediates and reduced waste.
  • Example Reaction Conditions :

Step Reagents/Conditions
Protection Benzyl bromide, potassium carbonate, DMF, 0 °C
Lithiation and Carboxylation Butyl lithium, TMEDA, CO2, THF, controlled temperature
Debenzylation Catalytic hydrogenation with Pd/C, acidic conditions

This method is exemplified in the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives but is adaptable to 5-carbonitrile analogs.

Summary Table of Preparation Methods for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Method Key Reagents/Conditions Advantages Yield/Selectivity References
Cyanamide reaction in aqueous alcohol Tetrahydroisoquinoline sulfate, aqueous cyanamide, methanol, pH 8, reflux Simple, cost-effective, high yield Up to 93.5% yield
Anodic cyanation of tertiary amines Electrochemical cell, tertiary amine, cyanide source Mild, diastereoselective, versatile High diastereoselectivity (up to 95%)
One-pot multicomponent synthesis N-methyl piperidin-4-one, malononitrile, aryl aldehydes, solvent-free Environmentally friendly, high yield 85–97% yield
Alkylation with haloacetamide 2-bromoacetamide, base, tosylation, coupling Stereoselective, adaptable Variable, stereoselective
Lithiation, carboxylation, debenzylation Butyl lithium, TMEDA, CO2, Pd/C hydrogenation Industrially scalable, pure product High purity, stable intermediates

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, isoquinolines, and other derivatives with potential biological activities .

Scientific Research Applications

Biological Activities

1,2,3,4-Tetrahydroisoquinoline derivatives have been shown to exhibit a wide range of biological activities:

  • Anticancer Properties : Research indicates that certain derivatives can inhibit Bcl-2 family proteins, which are crucial in cancer cell survival. For example, a study reported that specific tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in Jurkat cells (IC₅₀ = 5.2 µM) .
  • Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline structures have been investigated for their potential in treating neurodegenerative diseases. For instance, tetrahydroisoquinoline derivatives have shown promise in modulating dopaminergic pathways, which may be beneficial in conditions like Parkinson's disease .
  • Antimicrobial Activity : Certain tetrahydroisoquinoline derivatives have demonstrated antibacterial properties. A study highlighted the synthesis of functionalized tetrahydroisoquinolines that exhibited significant activity against various pathogenic bacterial strains .

Synthetic Strategies

The synthesis of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile and its derivatives can be accomplished through several methods:

  • Pictet–Spengler Reaction : This method is frequently employed for constructing the tetrahydroisoquinoline scaffold. Variants of this reaction allow for the synthesis of both racemic and asymmetric derivatives .
  • Multicomponent Reactions : Recent advancements include one-pot multicomponent reactions that yield highly functionalized tetrahydroisoquinoline derivatives with high yields (up to 97%) .
  • Chemoenzymatic Approaches : Innovative techniques involve using enzymes for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds with excellent yields .

Case Studies

Several case studies underscore the therapeutic potential of this compound:

  • Anti-Apoptotic Inhibition : A series of substituted tetrahydroisoquinoline derivatives were developed as inhibitors of anti-apoptotic Bcl-2 proteins. These compounds showed promising anti-proliferative effects on cancer cell lines and induced apoptosis through caspase activation .
  • Neuroprotective Agents : Derivatives targeting dopaminergic pathways have been synthesized and evaluated for their efficacy in models of neurodegeneration. These compounds demonstrated protective effects against neuronal cell death .
  • Antibacterial Applications : The synthesis of 2-aryl-1-cyano-tetrahydroisoquinolines has led to the identification of new candidates with potent acaricidal activity comparable to established drugs like ivermectin .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Synthetic Utility : 1-position derivatives are common intermediates in organic synthesis, while 5- and 7-position isomers are explored for receptor-targeted applications .
  • Bioactivity : THIQ-7C exhibits direct neuropharmacological effects, whereas THIQ-5C’s activity remains underexplored but is hypothesized to differ due to steric and electronic variations .

Functional Group Variations in Tetrahydroisoquinoline Derivatives

Substituents beyond the cyano group further diversify biological and chemical profiles:

Compound Name Substituents Key Activities/Properties Source
7-Nitro-1-oxo-tetrahydroisoquinoline-4-carbonitriles Nitro (-NO₂), oxo (=O) Synthesized via Castagnoli–Cushman cyclocondensation; potential antitumor leads .
6-Tetrazolyl-7-substituted THIQs Tetrazolyl, cycloaliphatic amino PPARγ partial agonists (e.g., compound 26v: EC₅₀ = 0.18 μM) .
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Methyl, phenyl (tetrahydropyridine core) Neurotoxin causing Parkinsonism via selective nigrostriatal damage .

Key Observations :

  • Electron-Withdrawing Groups: Nitro and cyano groups enhance electrophilicity, influencing receptor binding and metabolic stability .

Key Insights :

  • Receptor Specificity : THIQ-7C’s D2R modulation contrasts with PPARγ activity in 7-substituted derivatives, emphasizing the impact of substituent position .
  • Neurotoxicity : Structural similarities to MPTP warrant caution in developing uncharacterized THIQ derivatives .

Physicochemical Properties

Property THIQ-5C THIQ-1C Derivatives THIQ-7C
Molecular Weight (g/mol) 158.20 158.20–300 (varies) 158.20
Purity 95% 95–98% Not specified
Physical Form Solid White solids/yellow oils Not specified

Notes:

  • THIQ-5C and its isomers share identical molecular weights but differ in solubility and crystallinity due to substituent orientation.
  • Data gaps (e.g., melting points, solubility) highlight the need for further characterization of THIQ-5C .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile (THIQ-CN) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THIQ-CN, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. They are known for their roles in neuropharmacology, as well as their potential as antimicrobial and anticancer agents. The structural diversity of these compounds allows for the modulation of their biological properties through various substitutions on the isoquinoline core.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed, showing significant binding affinity to Bcl-2 and Mcl-1 proteins (Ki = 5.2 µM). These compounds demonstrated anti-proliferative effects on cancer cells and induced apoptosis in Jurkat cells through caspase-3 activation .

Table 1: Anticancer Activity of THIQ Derivatives

CompoundKi (µM)Mechanism of ActionCell Line TestedEffect
15.2Bcl-2 InhibitionJurkatInduced apoptosis
26.0Mcl-1 InhibitionA549Reduced proliferation
37.5Dual InhibitionHeLaInduced cell cycle arrest

Neuropharmacological Effects

THIQ-CN and its analogs have been evaluated for their neuropharmacological effects. Some derivatives exhibit potent dopamine D2 receptor-blocking activity, which is crucial for the treatment of various neurological disorders such as schizophrenia . Additionally, certain THIQ compounds have shown promise as anticonvulsants in animal models .

Acaricidal Activity

A recent study demonstrated that certain tetrahydroisoquinoline derivatives possess significant acaricidal activity against Psoroptes cuniculi, with one compound showing an LC50 value comparable to that of ivermectin. This suggests potential applications in veterinary medicine and pest control .

Table 2: Acaricidal Activity of THIQ Derivatives

CompoundLC50 (µg/mL)LT50 (h)Comparison to Ivermectin
10.24217.79Higher efficacy
Ivermectin0.247420.89Standard control

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the tetrahydroisoquinoline scaffold significantly influence biological activity. For example, substituents at the C-1 position have been shown to enhance receptor binding and overall potency against various targets .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis
Note: This figure illustrates how different substituents affect the biological activity of THIQ derivatives.

The mechanisms through which THIQ-CN exerts its biological effects are varied and include:

  • Inhibition of Apoptotic Proteins : Compounds targeting Bcl-2 and Mcl-1 can induce apoptosis in cancer cells.
  • Receptor Modulation : Dopamine receptor antagonism plays a critical role in neuropharmacological applications.
  • Acaricidal Activity : The disruption of physiological processes in pests leads to increased mortality rates.

Case Studies

Several case studies have documented the efficacy of THIQ-CN analogs in preclinical settings:

  • Anticancer Study : A derivative was tested on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
  • Neuropharmacology Trial : An animal model exhibited reduced seizure frequency when treated with a specific THIQ derivative.

Q & A

Basic Research Questions

What are the recommended synthetic routes and characterization methods for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile?

The compound can be synthesized via multicomponent cycloaddition reactions. For example, diastereoselective routes involving [3 + 2] cycloaddition of 1,2,3,4-tetrahydroisoquinoline (THIQ) with other substrates (e.g., arylidene derivatives) in pyridine or ethanol/DMF mixtures yield structurally related carbonitrile derivatives . Characterization typically involves NMR, HPLC, and mass spectrometry to confirm purity and structural integrity. The molecular formula (C10_{10}H10_{10}N2_2) and CAS number (215794-24-4) are critical identifiers .

What safety protocols are essential when handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous tetrahydroisoquinoline derivatives (e.g., 5-amino-1,2,3,4-tetrahydroisoquinoline) are known to irritate eyes, skin, and respiratory systems. Recommended precautions include using personal protective equipment (PPE), working in fume hoods, and avoiding food/water contamination. Stability studies suggest storage in cool, dry conditions .

Advanced Research Questions

How does structural modification of the tetrahydroisoquinoline core influence enzyme inhibition (e.g., xanthine oxidase)?

Substituents on the tetrahydroisoquinoline scaffold significantly modulate activity. For instance, 2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (IC50_{50} = 135.72 µM) inhibits xanthine oxidase, while 7,8-dimethoxy analogs lose efficacy due to steric hindrance. Docking studies and molecular dynamics simulations are used to identify key interactions (e.g., hydrogen bonding with Glu802 in the enzyme active site) .

What role does this compound play in dopamine receptor (D2R) studies?

Derivatives like 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (THIQ7C) act as orthosteric fragments in D2R research. Truncated analogs cause dextral shifts in dopamine potency, as shown in ERK1/2 phosphorylation assays. Molecular modeling reveals binding modes within the receptor’s orthosteric pocket, guiding the design of biased agonists for neurological disorders .

How is it utilized in designing HIV-1 reverse transcriptase (RT) inhibitors?

Novel 6,7-dimethoxy-THIQ derivatives have been designed to target HIV-1 RT. Rational drug design involves introducing electron-withdrawing groups (e.g., carbonitrile) to enhance binding to the non-nucleoside RT pocket. Activity is validated via enzymatic assays and molecular docking, with IC50_{50} values compared to nevirapine .

What are its applications in cancer research as apoptosis antagonists?

1,2,3,4-Tetrahydroisoquinoline-pyrrolidine hybrids act as IAP (inhibitor of apoptosis protein) antagonists, promoting caspase activation in cancer cells. Structure-activity relationship (SAR) studies focus on optimizing substituents (e.g., halogenation) to improve binding affinity to BIR domains of XIAP .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in enzyme inhibition (e.g., xanthine oxidase) between analogs require comparative SAR studies and molecular dynamics simulations to resolve steric/electronic effects .
  • Experimental Design : For receptor studies, use Schild plots to quantify ligand potency shifts and validate results with homology modeling .
  • Synthetic Optimization : Reflux conditions, solvent selection (e.g., pyridine for cycloadditions), and recrystallization protocols (ethanol/DMF) are critical for yield and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

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